molecular formula C12H12F3N7O B2998895 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide CAS No. 2034360-00-2

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide

Cat. No.: B2998895
CAS No.: 2034360-00-2
M. Wt: 327.271
InChI Key: BUHSEPDBTKFPOQ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with a 1,2,4-triazole ring and a 3-carboxamide azetidine moiety linked to a 2,2,2-trifluoroethyl group. The azetidine ring, a four-membered heterocycle, confers conformational rigidity compared to larger rings (e.g., piperidine or pyrrolidine), which may improve target selectivity in pharmacological contexts. The triazole-pyrimidine scaffold is common in agrochemical and pharmaceutical agents due to its ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N7O/c13-12(14,15)4-17-11(23)8-2-21(3-8)9-1-10(19-6-18-9)22-7-16-5-20-22/h1,5-8H,2-4H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHSEPDBTKFPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound incorporates a triazole ring and a pyrimidine moiety, which are known for their diverse biological activities. The trifluoroethyl group potentially enhances lipophilicity and bioavailability.

Molecular Structure

ComponentDescription
TriazoleA five-membered ring containing three nitrogen atoms.
PyrimidineA six-membered ring containing two nitrogen atoms.
AzetidineA saturated four-membered ring.
CarboxamideFunctional group that may influence solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Activity Against Mycobacterium tuberculosis : In a study evaluating related compounds, several derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests potential effectiveness in treating tuberculosis.

Anticancer Activity

The compound's structural features suggest it could possess anticancer properties:

  • Cytotoxicity Studies : Compounds with similar triazole and pyrimidine structures have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives exhibited IC50 values below 10 μM against various cancer cell lines .

Study 1: Antitubercular Activity

A series of triazole-pyrimidine derivatives were synthesized and evaluated for their antitubercular activity. Among these compounds, some showed significant inhibition against Mycobacterium tuberculosis, suggesting that the incorporation of the triazole moiety is beneficial for enhancing activity against this pathogen .

Study 2: Anticancer Efficacy

In another study focusing on related compounds, derivatives were tested against multiple cancer cell lines including breast and colon cancer. The results indicated that certain compounds had IC50 values as low as 6.2 μM against colon carcinoma cells . This highlights the potential for further development of this class of compounds in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks
Compound Name Core Structure Key Substituents
Target Compound Pyrimidine + 1,2,4-triazole Azetidine-3-carboxamide, 2,2,2-trifluoroethyl
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-2H-chromen-4-yl]-1H-1,2,4-triazole-3-carboxamide Pyrimidine + 1,2,4-triazole + benzisoxazole 6-Fluorobenzisoxazole, chromen-4-yl, carboxamide
N-Ethyl-2-[1-(2-hydroxy-6-methyl-4-pyrimidinyl)-1H-1,2,4-triazole-4-yl]-1H-1,2,4-triazole-3-thione Pyrimidine + dual 1,2,4-triazole Hydroxy, methyl, ethyl thione
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate Pyridine + 1,2,3-triazole Chloropyridylmethyl, ethoxymethyleneamino, ethyl carboxylate

Key Observations :

  • Trifluoroethyl vs. ethyl/ethoxy groups : The CF₃ group enhances electronegativity and lipophilicity compared to ethyl derivatives, which may improve blood-brain barrier penetration or enzymatic resistance .
Bonding and Electronic Effects
  • C–N Bond Shortening : In , C–N bonds in the triazole ring (1.348–1.366 Å) are shorter than typical single bonds (1.47 Å), indicating conjugation and electron delocalization. This feature is likely shared by the target compound’s triazole-pyrimidine system, stabilizing the aromatic core .
  • Hydrogen Bonding : Compounds like exhibit intramolecular C–H⋯O/N interactions, critical for crystal packing and solubility. The target compound’s carboxamide and triazole groups may similarly participate in hydrogen bonding, enhancing stability in solid-state or biological environments .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Similar Compound () Similar Compound ()
Molecular Weight ~375 g/mol (estimated) 341.78 g/mol ~550 g/mol (estimated)
LogP (Lipophilicity) Moderate (CF₃ increases logP) Lower (ethoxy groups reduce logP) High (chromen-4-yl and benzisoxazole)
Hydrogen Bond Acceptors 7 (triazole, pyrimidine, carboxamide) 8 (triazole, pyridine, carboxylate) 9 (triazole, pyrimidine, benzisoxazole)

Implications :

  • The target compound’s intermediate molecular weight (~375 g/mol) may balance bioavailability and membrane permeability better than bulkier analogs (e.g., ).
  • The trifluoroethyl group could mitigate rapid metabolic clearance compared to ethyl-based compounds .

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